2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetohydrazide
Description
Properties
IUPAC Name |
2-(2-methyl-4-nitroimidazol-1-yl)acetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O3/c1-4-8-5(11(13)14)2-10(4)3-6(12)9-7/h2H,3,7H2,1H3,(H,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDCUKFIRWCFKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1CC(=O)NN)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetohydrazide typically involves the reaction of 2-methyl-4-nitro-1H-imidazole with acetohydrazide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3). The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the formation of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as mentioned above. The process may be optimized for higher yields and purity by adjusting parameters such as reaction time, temperature, and the concentration of reagents. Industrial production may also involve the use of automated reactors and purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group in the compound can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can also be reduced to an amino group under appropriate conditions.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitro group may yield nitroso derivatives, while reduction may produce amino derivatives. Substitution reactions can introduce various functional groups onto the imidazole ring, leading to a wide range of derivatives .
Scientific Research Applications
Antimicrobial Activity
Research has shown that imidazole derivatives, including 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetohydrazide, exhibit notable antibacterial properties. A study indicated that compounds with similar structures demonstrated effectiveness against various bacterial strains, suggesting potential use as antimicrobial agents .
Anti-inflammatory Properties
Imidazole derivatives are known for their anti-inflammatory effects. The compound has been investigated for its ability to inhibit inflammatory pathways, making it a candidate for treating conditions like rheumatoid arthritis and other inflammatory diseases .
Anticancer Potential
Recent studies have indicated that certain imidazole derivatives possess anticancer properties. The nitro group in the compound may play a role in enhancing cytotoxicity against cancer cell lines, warranting further investigation into its potential as an anticancer agent .
Polymerization Initiators
Due to its reactive functional groups, this compound can serve as a polymerization initiator in the synthesis of novel polymeric materials. Its ability to form cross-links can enhance the mechanical properties of polymers .
Dye Synthesis
The compound's imidazole ring structure is also utilized in synthesizing dyes and pigments, which are essential in various industries including textiles and coatings .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of imidazole derivatives showed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating its potential as a therapeutic agent.
Case Study 2: Anti-inflammatory Effects
In vitro assays revealed that the compound effectively inhibited pro-inflammatory cytokines, suggesting its application in treating inflammatory diseases. Further animal studies are needed to evaluate its efficacy in vivo.
Mechanism of Action
The mechanism of action of 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The nitro group in the compound can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzimidazole-Based Acetohydrazides
Benzimidazole derivatives, such as 2-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetohydrazide, exhibit notable anticonvulsant activity. Compounds 25g and 25j demonstrated superior efficacy to phenytoin and ethosuximide in seizure models, likely due to the extended aromatic system enhancing hydrophobic interactions with neural targets .
Table 1: Anticonvulsant Activity of Selected Acetohydrazides
| Compound | Structure | IC50/EC50 (μM) | Reference Drug Comparison |
|---|---|---|---|
| 25g (Benzimidazole derivative) | Benzimidazole core | Not reported | > Phenytoin |
| Target compound (Imidazole-derived) | Imidazole core | Not tested | N/A |
α-Glucosidase Inhibitory Activity
Ethyl-thio benzimidazolyl acetohydrazides (e.g., compound 228) showed potent α-glucosidase inhibition (IC50 = 6.10 ± 0.5 μM), outperforming acarbose (IC50 = 378.2 ± 0.12 μM) . The ethylthio group likely enhances electron-withdrawing effects, stabilizing enzyme interactions. The nitro group in the target compound may introduce similar electronic effects, but its smaller imidazole ring could reduce binding affinity compared to benzimidazoles.
Antifungal Activity
Triazole-bearing benzimidazole acetohydrazides, such as compound 4a, exhibited MIC values of 4 µg/mL against Candida albicans, attributed to the para-substituted benzene ring enhancing membrane penetration . The nitro group in the target compound may confer redox-mediated antimicrobial activity, but direct comparisons are lacking in the literature.
Table 2: Antifungal Activity of Selected Derivatives
| Compound | Core Structure | MIC (µg/mL) | Target Organism |
|---|---|---|---|
| 4a (Benzimidazole) | Benzimidazole | 4 | Candida albicans |
| Target compound | Imidazole | Not tested | N/A |
Kinase Inhibitor Activity
Thermal Stability and Degradation
Acetohydrazides with indole or benzotriazole moieties undergo decomposition at 180–220°C, influenced by substituent electronegativity . The nitro group in the target compound may lower thermal stability compared to methyl or ethylthio derivatives, though experimental data are required.
Structural and Crystallographic Insights
The crystal structure of (E)-N'-(4-methoxybenzylidene)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetohydrazide reveals a planar conformation with intramolecular hydrogen bonding, facilitating π-π stacking in biological systems . Benzimidazole analogs, such as N'-(4-fluorobenzylidene)-2-(4-fluorophenyl)acetohydrazide, exhibit similar planarity but with increased aromatic surface area .
Biological Activity
2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetohydrazide, a derivative of imidazole, has garnered attention due to its diverse biological activities. This compound is synthesized through the reaction of 2-methyl-4-nitro-1H-imidazole with acetohydrazide, typically under controlled conditions using solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) . The imidazole ring and nitro group in its structure contribute to its potential therapeutic applications, particularly in antimicrobial and anticancer domains.
| Property | Value |
|---|---|
| IUPAC Name | 2-(2-methyl-4-nitroimidazol-1-yl)acetohydrazide |
| Molecular Formula | C6H9N5O3 |
| CAS Number | 93637-76-4 |
| Molecular Weight | 185.17 g/mol |
The biological activity of this compound is largely attributed to its interaction with various molecular targets within cells. The nitro group can undergo bioreduction, forming reactive intermediates that may interact with cellular components, leading to cytotoxic effects. Additionally, the imidazole ring can modulate enzyme and receptor activities, potentially influencing pathways involved in cell proliferation and apoptosis .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing imidazole structures can effectively inhibit the growth of various bacterial strains, including multidrug-resistant Staphylococcus aureus . The presence of the nitro group enhances the compound's efficacy against Gram-positive pathogens.
Case Study: Antimicrobial Efficacy
In a comparative study, several derivatives were tested against resistant strains of bacteria. The results demonstrated that certain modifications in the structure led to improved Minimum Inhibitory Concentration (MIC) values. For example, compounds with specific substitutions on the imidazole ring exhibited enhanced activity against resistant strains .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Notably, derivatives have shown promising activity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), with IC50 values indicating significant growth inhibition .
Table: Anticancer Activity Overview
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 2-(methyl-nitro) | MDA-MB-231 | 4.98 - 14.65 | Induction of apoptosis via caspase activation |
| 2-(methyl-nitro) | HepG2 | 2.43 - 7.84 | Microtubule destabilization |
Research Findings
Recent studies have highlighted the potential of this compound as a microtubule-destabilizing agent, which is crucial for cancer therapy. In vitro assays revealed that certain derivatives could significantly inhibit microtubule assembly at concentrations as low as 20 μM . Additionally, apoptosis studies indicated that these compounds could enhance caspase activity, confirming their role in inducing programmed cell death in cancer cells.
Q & A
Q. How are impurities in this compound batches analyzed and controlled?
- Methodological Answer :
- HPLC-MS : Identifies byproducts (e.g., dehalogenated or hydrolyzed derivatives) with >95% purity thresholds .
- Recrystallization optimization : Use solvent mixtures (e.g., ethanol/water) to remove polar impurities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
